Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an ester, an amide, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process:
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This intermediate is prepared by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as 2-amino-4-phenylthiazole, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the amide or ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(2,4-Dichlorophenoxy)acetamide: A simpler amide derivative with potential biological activity.
4-Phenylthiazole-5-carboxylate: A thiazole derivative with various pharmacological properties.
Uniqueness
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is unique due to its combination of functional groups, which confer a broad spectrum of chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-27-19(26)18-17(12-6-4-3-5-7-12)24-20(29-18)23-16(25)11-28-15-9-8-13(21)10-14(15)22/h3-10H,2,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCCUILPMDUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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